1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester
Overview
Description
1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol. It is a derivative of piperidine and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of Piperidine-4-carboxylic acid: The starting material, piperidine-4-carboxylic acid, can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Esterification: The alcohol obtained from the reduction can then be esterified using tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The key steps involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or other reduced forms.
Substitution: Substitution reactions can be performed to replace functional groups in the compound with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduction: Reduction reactions can produce alcohols and other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules.
Biology: It is used in biological studies to investigate the structure-activity relationships of piperidine derivatives and their biological effects.
Industry: It is used in the chemical industry for the production of various intermediates and final products.
Mechanism of Action
The mechanism by which 1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester exerts its effects depends on its specific application. In general, the compound may interact with molecular targets and pathways involved in biological processes, such as enzyme inhibition or receptor binding. The exact mechanism of action would need to be determined through experimental studies.
Comparison with Similar Compounds
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound is structurally similar but contains a piperazine ring instead of a piperidine ring.
N-Boc-4-piperidineacetaldehyde: Another related compound with a Boc-protected piperidine ring.
Uniqueness: 1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester is unique due to its specific structural features, such as the presence of the methyl group and the tert-butyl ester group. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
tert-butyl 4-methyl-4-(2-oxoethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-5-13(4,6-9-14)7-10-15/h10H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEHBZUIZUBINW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137987 | |
Record name | 1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374653-92-5 | |
Record name | 1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374653-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-methyl-4-(2-oxoethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201137987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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